N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide features a quinoline core substituted with a 4-ethoxy group, a 4-methylphenyl moiety at position 2, and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin ring. The benzodioxin moiety is a privileged structure in drug design due to its metabolic stability and ability to engage in π-π interactions, while the quinoline scaffold is associated with diverse biological activities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-31-25-16-23(18-6-4-17(2)5-7-18)29-22-10-8-19(14-21(22)25)27(30)28-20-9-11-24-26(15-20)33-13-12-32-24/h4-11,14-16H,3,12-13H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSHMAJGBRMADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various substituents. The structural features of the compound include a quinoline core, which is known for its pharmacological properties. The synthesis typically involves:
- Formation of the benzodioxin moiety : This is achieved by reacting appropriate precursors under controlled conditions.
- Quinoline formation : The quinoline structure is introduced through cyclization reactions involving substituted anilines.
- Final modifications : Ethoxy and carboxamide groups are added to enhance solubility and biological activity.
Antioxidant Properties
Research indicates that derivatives of benzodioxin exhibit significant antioxidant activity. For instance, a series of 2,3-dihydro-1,4-benzodioxin derivatives were found to be effective lipid peroxidation inhibitors, demonstrating potency greater than standard antioxidants like probucol . The presence of the benzodioxin structure contributes to this activity by stabilizing free radicals.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- α-glucosidase Inhibition : Studies have shown that related compounds exhibit moderate inhibitory effects on α-glucosidase, suggesting potential applications in managing diabetes .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 15 | Moderate |
| Compound B | 25 | Weak |
Anticancer Activity
In vitro studies have demonstrated that several benzodioxin derivatives possess anticancer properties. These compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated that certain derivatives could inhibit cell proliferation effectively .
Case Studies
-
Study on Lipid Peroxidation :
A study evaluated the ability of synthesized benzodioxin derivatives to inhibit LDL oxidation. The most active compounds showed inhibition rates significantly higher than those observed with traditional antioxidants . -
Diabetes Management :
A series of sulfonamides derived from benzodioxin were tested for their ability to inhibit α-glucosidase. While some compounds showed weak activity, the structural modifications suggested pathways for enhancing efficacy .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Structure-Activity Relationship (SAR) Studies : Further exploration of how different substituents affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in disease models.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
Key Findings :
- Hydrolysis rates depend on substituent electronic effects. Electron-withdrawing groups on the quinoline core (e.g., ethoxy) accelerate reactivity .
- Enzymatic methods offer regioselectivity advantages over harsh chemical conditions .
Ether Cleavage of the Ethoxy Group
The 4-ethoxy group on the quinoline ring undergoes dealkylation under strong acidic or reducing conditions.
Key Findings :
- Ethoxy groups in electron-deficient aromatic systems (e.g., quinoline) show faster cleavage rates compared to benzene derivatives .
Reactivity of the Benzodioxin Ring
The 2,3-dihydro-1,4-benzodioxin moiety is prone to ring-opening under strong acids or oxidants.
Key Findings :
- The methylene group in the benzodioxin ring is a site for electrophilic attack, leading to oxidative degradation .
Substitution Reactions on the Quinoline Core
Electrophilic substitution occurs at the 5- and 8-positions of the quinoline ring due to directing effects of the ethoxy and methylphenyl groups.
Key Findings :
Coupling Reactions Involving the Amide Linkage
The carboxamide group participates in condensation reactions to form ureas or thioureas.
Key Findings :
Photochemical and Thermal Stability
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
